

Synthesis of 4-Acryloylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-Acryloylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **4-Acryloylmorpholine** (ACMO), a versatile monomer widely utilized in polymer chemistry, materials science, and biomedical applications. This document outlines the primary synthetic methodologies, detailed experimental protocols, and comparative quantitative data to assist researchers in the efficient and effective production of this compound.

Introduction

4-Acryloylmorpholine (CAS 5117-12-4) is a water-soluble, amphiphilic acrylamide derivative that has garnered significant interest due to the unique properties of its corresponding polymers.^{[1][2]} These polymers exhibit hydrophilicity, biocompatibility, and solubility in both water and many organic solvents, making them suitable for a range of applications, including the development of hydrogels for drug delivery, solid-phase peptide synthesis, and as components in coatings, adhesives, and UV-curable resins.^{[1][2][3][4][5][6]} This guide focuses on the prevalent methods for synthesizing ACMO from morpholine, providing a practical resource for laboratory and industrial-scale production.

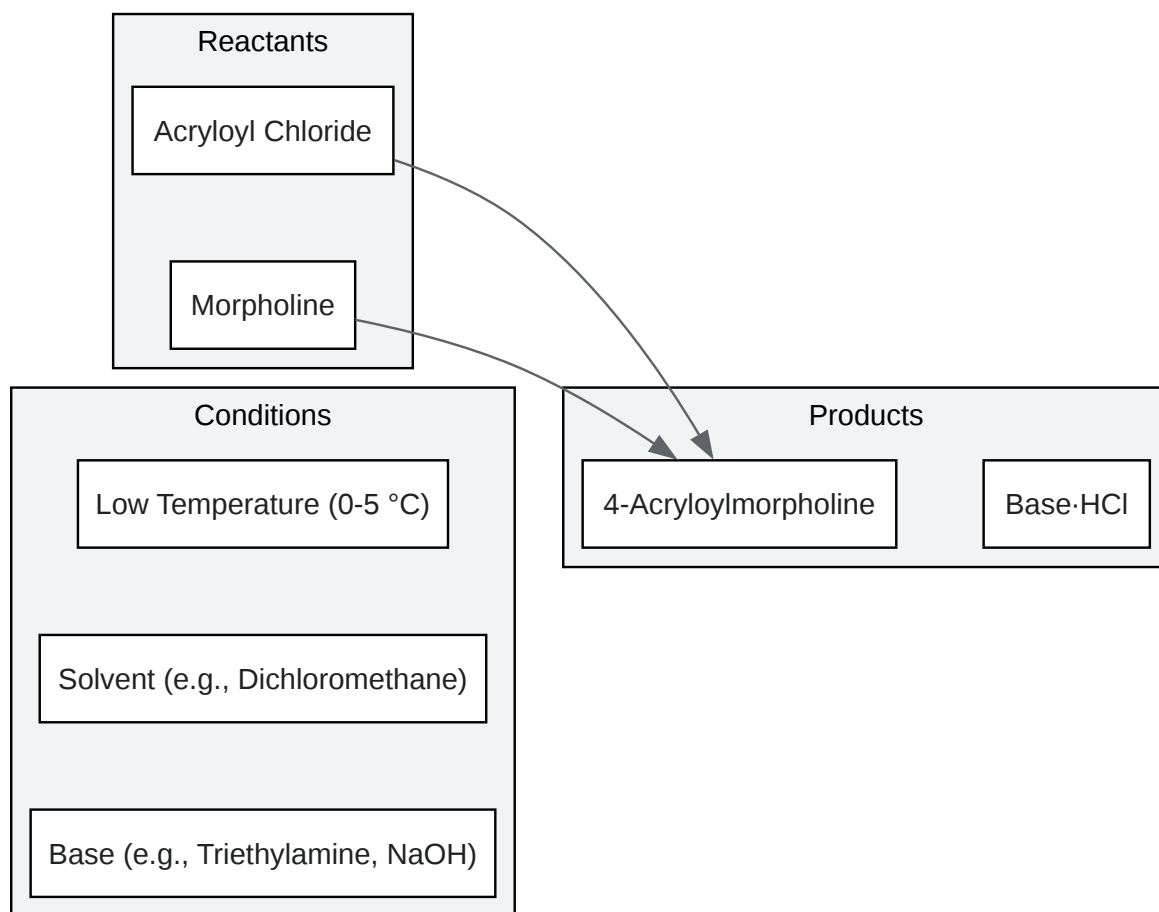
Synthetic Pathways

The synthesis of **4-Acryloylmorpholine** from morpholine is primarily achieved through the acylation of the secondary amine of the morpholine ring. The most common and well-

established methods involve the reaction of morpholine with either acryloyl chloride or acrylic acid.^[3] An alternative route utilizing methyl acrylate has also been reported.

Reaction of Morpholine with Acryloyl Chloride

This is a widely employed method for synthesizing ACOMO, often performed under Schotten-Baumann conditions.^{[3][7][8][9][10][11]} The reaction involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of acryloyl chloride, generating a hydrochloride byproduct that is neutralized by a base.^[3]

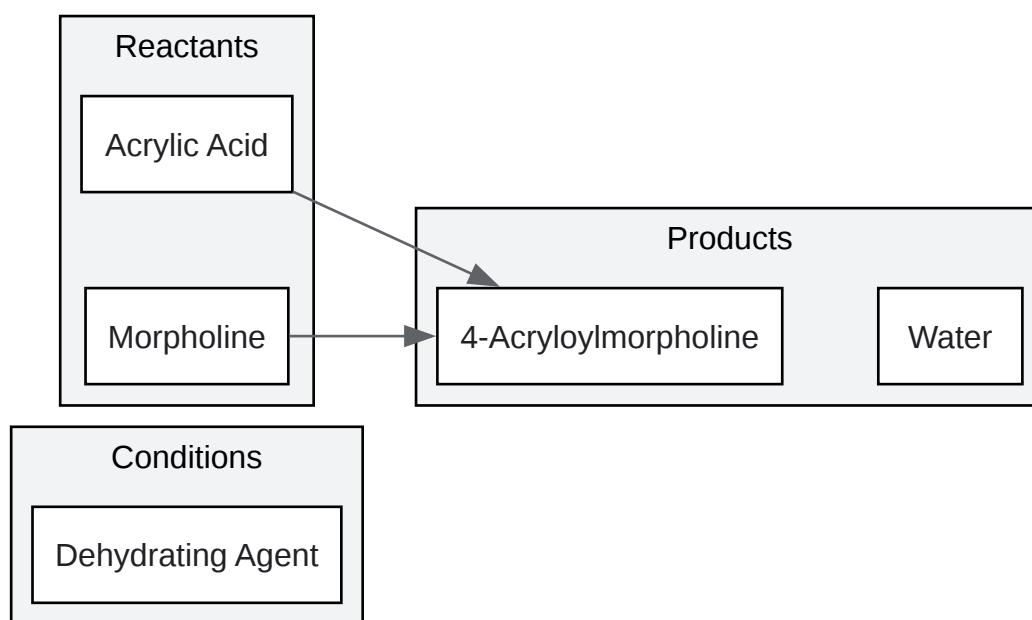


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Caption: Reaction of Morpholine with Acryloyl Chloride.

Reaction of Morpholine with Acrylic Acid

A more direct route involves the reaction of morpholine with acrylic acid.[3] This method typically requires a dehydration agent to remove the water formed during the amidation reaction, thereby driving the equilibrium towards the product.[3]



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Caption: Reaction of Morpholine with Acrylic Acid.

Reaction of Morpholine with Methyl Acrylate

This synthetic route involves a Michael addition followed by an amidation and elimination sequence. Diethylamine is first reacted with methyl acrylate to form an intermediate, which then reacts with morpholine in the presence of a base. The final product is obtained after a catalytic cracking reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported synthetic procedures for **4-Acryloylmorpholine**.

Table 1: Synthesis of **4-Acryloylmorpholine** via Acryloyl Chloride

| Parameter | Value | Reference |
|----------------------|-----------------------------------|-------------|
| Reactants | | |
| Morpholine | 10.0 mmol / 0.04 mol | [12] |
| Acryloyl Chloride | 15.0 mmol / 0.02 mol | [12] |
| Base (Triethylamine) | 30.0 mmol | [12] |
| Solvent | | |
| Dichloromethane | 20 mL | [12] |
| Reaction Conditions | | |
| Temperature | 0-5 °C initially, then room temp. | [3][12][13] |
| Reaction Time | 3 - 6 hours | [12][14] |
| Atmosphere | Inert (Argon or Nitrogen) | [12] |
| Yield | 60-90% | [12] |

Table 2: Synthesis of **4-Acryloylmorpholine** via Methyl Acrylate

| Parameter | Value | Reference |
|------------------------------|------------|-----------|
| Reactants (Step 1) | | |
| Methyl Acrylate | 0.070 mol | [15] |
| Diethylamine | 0.10 mol | [15] |
| MEHQ (inhibitor) | 0.0024 mol | [15] |
| Reactants (Step 2) | | |
| Intermediate from Step 1 | 0.061 mol | [15] |
| Morpholine | 0.073 mol | [15] |
| Sodium Methoxide | 0.031 mol | [15] |
| Reaction Conditions (Step 1) | | |
| Temperature | 65-68 °C | [15] |
| Reaction Time | 1 hour | [15] |
| Reaction Conditions (Step 2) | | |
| Temperature | 80-85 °C | [15] |
| Reaction Time | 5-8 hours | [15] |
| Yield | 44.20% | [15] |

Experimental Protocols

Protocol for Synthesis via Acryloyl Chloride

This protocol is based on a general procedure reported in the literature.[12]

Materials:

- Morpholine
- Acryloyl chloride

- Triethylamine
- Anhydrous Dichloromethane (DCM)
- Deionized water
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for elution)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve acryloyl chloride (0.02 mol) in anhydrous dichloromethane (20 mL).
- Cool the solution to 0-5 °C using an ice bath.
- In a separate flask, prepare a solution of morpholine (0.04 mol) in anhydrous dichloromethane (20 mL).
- Slowly add the morpholine solution to the acryloyl chloride solution at 0-5 °C with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
- Filter the resulting precipitate (triethylamine hydrochloride) and wash it with dichloromethane (2 x 10 mL).
- Combine the organic filtrates and wash successively with water (5 mL) and a saturated solution of sodium bicarbonate (5 mL).
- Dry the organic layer over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (from 5:1 to 1:1) as the eluent to obtain pure **4-Acryloylmorpholine**.

Protocol for Synthesis via Methyl Acrylate

This protocol is adapted from a patented method.[\[15\]](#)

Materials:

- Methyl acrylate
- Diethylamine
- Monomethyl ether hydroquinone (MEHQ) as an inhibitor
- Morpholine
- Sodium methoxide
- Methanol
- Hydrochloric acid

Procedure: Step 1: Synthesis of 3-methoxy-diethyl methyl propionate

- In a four-necked flask, combine methyl acrylate (0.070 mol), diethylamine (0.10 mol), and MEHQ (0.0024 mol).
- Maintain the temperature at 65-68 °C and react for 1 hour.
- After the reaction, remove the unreacted starting materials by vacuum rotary evaporation to obtain the intermediate product.

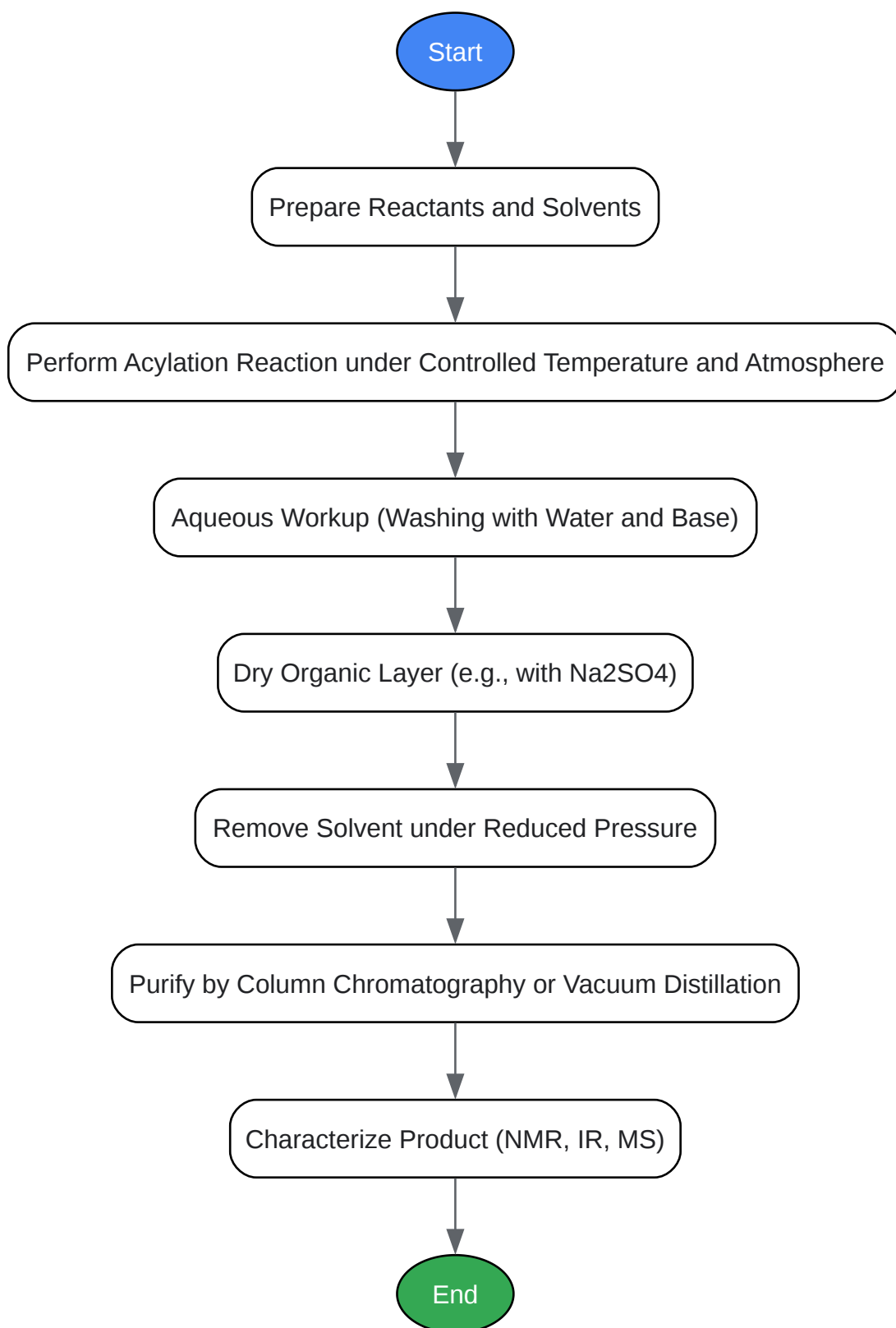
Step 2: Synthesis of **4-Acryloylmorpholine**

- To the intermediate from Step 1, add morpholine (0.073 mol) and sodium methoxide (0.031 mol).

- Maintain the temperature at 80-85 °C and react for 5-8 hours.
- After the reaction, neutralize the mixture with hydrochloric acid.
- Remove the low-boiling components by vacuum rotary evaporation to obtain the crude product.
- Dissolve the crude product in methanol and filter to remove sodium chloride.
- Evaporate the methanol from the mother liquor under vacuum.
- Add a polymerization inhibitor (e.g., MEHQ) and purify the product by vacuum distillation to obtain **4-Acryloylmorpholine**.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **4-Acryloylmorpholine**.



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Caption: General Experimental Workflow for ACMO Synthesis.

Characterization Data

The identity and purity of the synthesized **4-Acryloylmorpholine** can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for **4-Acryloylmorpholine**

| Technique | Data | Reference |
|---------------------------|--|-------------|
| ¹ H NMR (ppm) | 3.51-3.73 (m, 8H, NCH ₂ CH ₂ O), 5.72 (dd, 1H), 6.29 (dd, 1H), 6.57 (dd, 1H) | [5][12][13] |
| ¹³ C NMR (ppm) | 41.74 & 45.66 (CH ₂ N), 66.22 (CH ₂ O), 126.64 (C ₂), 127.69 (C ₃), 164.92 (C ₁) | [5][12][13] |
| IR (cm ⁻¹) | 2857, 1647, 1612, 1439, 1263, 1238, 1115, 1038, 953 | [5][12][13] |
| Mass Spectrum (m/z) | 141 [M] ⁺ (36%), 126 (58%), 86 (72%), 56 (86%), 55 (100%) | [5][12][13] |

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for **4-Acryloylmorpholine** from morpholine. The reaction of morpholine with acryloyl chloride remains a highly efficient and widely used method, offering good to excellent yields. The alternative route using acrylic acid presents a more direct approach, while the method involving methyl acrylate offers another synthetic strategy. By following the detailed experimental protocols and considering the quantitative data presented, researchers can effectively synthesize and purify **4-Acryloylmorpholine** for various research and development applications. The provided characterization data will aid in the confirmation of the final product.

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